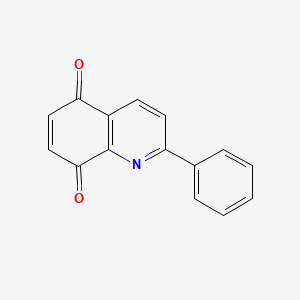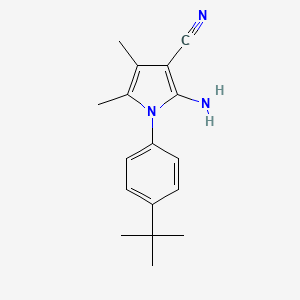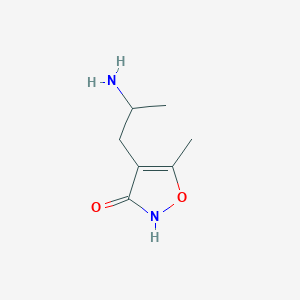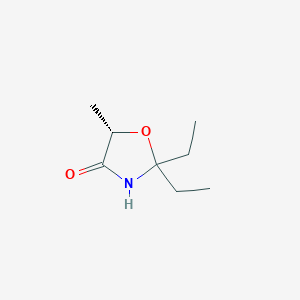
4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is a complex organic compound characterized by the presence of a dibromophenyl group, a pyrrolidinyl ring, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the dibromophenyl intermediate. One common method involves the bromination of phenyl compounds to introduce bromine atoms at the 3 and 5 positions. This is followed by the formation of the pyrrolidinyl ring through cyclization reactions. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated derivatives.
Applications De Recherche Scientifique
4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties can be exploited in the design of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfonamide groups.
Mécanisme D'action
The mechanism of action of 4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The dibromophenyl group can engage in halogen bonding, while the sulfonamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromophenyl-functionalized imidazolium salts: These compounds share the dibromophenyl group and have shown potent activity against cancer cells.
N-(3,5-dibromo-4-hydroxyphenyl)benzamide: This compound also contains the dibromophenyl group and is used in various chemical and biological studies.
Uniqueness
4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
Propriétés
| 93553-57-2 | |
Formule moléculaire |
C16H12Br2N2O4S |
Poids moléculaire |
488.2 g/mol |
Nom IUPAC |
4-[3-(3,5-dibromophenyl)-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12Br2N2O4S/c17-10-5-9(6-11(18)7-10)14-8-15(21)20(16(14)22)12-1-3-13(4-2-12)25(19,23)24/h1-7,14H,8H2,(H2,19,23,24) |
Clé InChI |
AFGGVXIQMLISLE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
![5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
![1-Acetyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12876974.png)




![2-(p-Tolyl)-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12877008.png)
